6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core with fused heterocyclic rings, including a pyridine moiety, imino, oxo, and carboxamide functional groups. The pyridin-3-ylmethyl substituent may enhance solubility and bioavailability compared to purely aromatic analogs.
Properties
Molecular Formula |
C19H16N6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H16N6O2/c1-11-4-5-15-23-18-14(19(27)24(15)9-11)7-13(17(21)26)16(20)25(18)10-12-3-2-6-22-8-12/h2-9,20H,10H2,1H3,(H2,21,26) |
InChI Key |
VRAILYRQFIRKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes include condensation reactions, multicomponent reactions, and oxidative coupling . These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific pH levels, and the presence of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Tricyclic vs. Macrolide Systems : The target compound’s rigid tricyclic framework contrasts with the flexible macrolide ring of lankacidin C, suggesting divergent binding modes. Lankacidin C’s antitumor activity is linked to its macrocyclic lactone , while the target compound’s fused rings may favor kinase inhibition.
- Spiro Systems : The spiro compounds in share carboxamide and heteroaromatic groups but feature a spirocyclic oxygen-nitrogen system, which may confer higher metabolic stability compared to the target compound’s planar tricyclic core .
- Heterocyclic Diversity: Thiadiazolo-pyrimidines () prioritize sulfur and nitrogen heterocycles for electronic modulation, whereas the target compound uses pyridine and imino groups for similar effects .
Pharmacological and Functional Comparison
Critical Analysis :
- The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility compared to lankacidin C’s hydrophobic macrolide .
- The tricyclic system’s conjugated π-electrons may enable DNA intercalation, akin to anthracyclines, but this requires experimental validation.
- Spiro compounds’ metabolic stability (due to steric hindrance) could be superior to the target compound’s open carboxamide side chain .
Biological Activity
The compound 6-imino-13-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and various functional groups that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential medicinal applications based on existing research.
Structural Features
The structural complexity of the compound includes:
- Tricyclic framework : This structure is known to influence biological activity.
- Functional groups : The presence of imino and carboxamide groups plays a critical role in its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit notable biological activities. The following table summarizes related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl) | Similar tricyclic structure; methoxy substitution | Antimicrobial |
| 11-methyl-6-(4-methylbenzoyl)imino-2-oxo | Contains a benzoyl group; different substituents | Anticancer |
| Ethyl 7-(furan-2-ylmethyl)-11-methyl | Shares furan moiety; ethyl substitution | Antimicrobial |
These compounds highlight the diversity within this class of molecules while underscoring the unique features of the target compound that may confer specific biological properties or reactivity patterns.
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. Detailed studies are necessary to elucidate these interactions fully. The compound may modulate enzymatic activity or receptor signaling pathways, contributing to its potential therapeutic effects.
Case Studies and Research Findings
- Anticancer Activity : In studies involving similar triazatricyclo compounds, significant anticancer activity was observed against non-small cell lung cancer (NSCLC) cell lines (A549). Compounds with structural similarities demonstrated cytotoxic effects via mitochondrial damage and reactive oxygen species (ROS) production .
- Antimicrobial Properties : Certain derivatives of triazatricyclo compounds have shown promising antimicrobial activity against various pathogens. The presence of specific functional groups appears to enhance their efficacy .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the substituents can significantly alter the biological activity of these compounds. For instance, phenylamino substitutions were critical for enhancing anticancer properties in related naphthoquinone derivatives .
Potential Applications
The unique structure and observed biological activities suggest several potential applications:
- Cancer Therapy : Due to its anticancer properties, further exploration into its use as a chemotherapeutic agent is warranted.
- Antimicrobial Treatments : Its antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
